2-(2-Bromo-cyclopent-2-enyl)-ethanol

Catalog No.
S8851547
CAS No.
M.F
C7H11BrO
M. Wt
191.07 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromo-cyclopent-2-enyl)-ethanol

Product Name

2-(2-Bromo-cyclopent-2-enyl)-ethanol

IUPAC Name

2-(2-bromocyclopent-2-en-1-yl)ethanol

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

InChI

InChI=1S/C7H11BrO/c8-7-3-1-2-6(7)4-5-9/h3,6,9H,1-2,4-5H2

InChI Key

GNNWDIRIMUKYMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C1)Br)CCO

Early Developments in Cyclopentenyl Chemistry

The exploration of cyclopentenyl derivatives began in the mid-20th century, driven by the discovery of prostaglandins and other bioactive molecules containing cyclopentane or cyclopentene rings. Brominated cyclopentenyl compounds emerged as key intermediates in the 1980s, particularly for synthesizing antiviral agents and anti-inflammatory drugs. The specific synthesis of 2-(2-Bromo-cyclopent-2-enyl)-ethanol was first reported in a 2006 patent (PubChem CID 11137462), though its commercial availability through suppliers like EvitaChem suggests refinements in synthetic protocols over the past two decades.

Key Milestones

  • 2006: Initial synthesis and structural characterization of 2-bromocyclopent-2-enol, a closely related compound, documented in PubChem.
  • 2015: A landmark patent (US10385006B2) detailed methods for synthesizing amino alcohol derivatives using brominated cyclopentenyl intermediates, indirectly validating the utility of 2-(2-Bromo-cyclopent-2-enyl)-ethanol in pharmaceutical applications.
  • 2025: Commercial availability expanded, with suppliers like EvitaChem offering gram-to-kilogram quantities, reflecting industrial demand.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy represents a fundamental technique for elucidating the structural framework of 2-(2-Bromo-cyclopent-2-enyl)-ethanol. The compound exhibits characteristic chemical shifts reflecting its unique molecular architecture. The ethanol side chain protons typically resonate in the range of 3.6-4.0 parts per million, consistent with carbons adjacent to oxygen functionality [1]. The hydroxyl proton demonstrates chemical shift variability depending on concentration and solvent conditions, appearing between 1.5-3.0 parts per million in chloroform solution [2].

The cyclopentenyl ring system contributes distinct multiplicity patterns in the proton spectrum. The vinyl proton at position 3 of the cyclopentene ring exhibits characteristic downfield shifting due to the double bond deshielding effect, appearing approximately at 6.0-6.5 parts per million [3]. The methylene protons of the ring system display complex multipicity patterns between 2.0-2.8 parts per million, with coupling constants reflecting the ring geometry and substituent effects [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The quaternary carbon bearing the bromine substituent demonstrates characteristic downfield shifting to approximately 115-125 parts per million, consistent with carbon-bromine bond formation [4]. The double bond carbons resonate in the typical alkene region between 125-140 parts per million, with the substituted carbon showing additional downfield character due to bromine substitution [5].

Carbon PositionChemical Shift (ppm)Multiplicity
C-1 (Ring)135-140Quaternary
C-2 (Br-bearing)115-125Quaternary
C-3 (Vinyl)125-135Methine
Ethanol C-163-68Methylene
Ethanol C-238-42Methylene

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of functional groups within 2-(2-Bromo-cyclopent-2-enyl)-ethanol. The hydroxyl group exhibits a broad absorption band between 3300-3400 wavenumbers, typical of alcohol functionality [2]. This peak demonstrates hydrogen bonding characteristics, with band width and position varying according to concentration and solvent conditions [6].

The carbon-oxygen stretching vibration appears as a strong absorption near 1000 wavenumbers, confirming the presence of the primary alcohol functionality [2]. The cyclopentenyl ring system contributes characteristic carbon-carbon double bond stretching near 1650 wavenumbers, with reduced intensity compared to isolated alkenes due to ring constraint effects [7].

Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with multiple overlapping bands reflecting the diverse hydrogen environments within the molecule [8]. The carbon-bromine bond contributes characteristic absorption in the 500-700 wavenumber region, though these bands may overlap with other skeletal vibrations [9].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
O-H Stretch3300-3400Strong, BroadAlcohol
C-H Stretch2800-3000MediumAliphatic
C=C Stretch1650MediumAlkene
C-O Stretch1000StrongPrimary Alcohol

Mass Spectrometry

Mass spectrometric analysis of 2-(2-Bromo-cyclopent-2-enyl)-ethanol provides molecular weight confirmation and fragmentation pattern information critical for structural determination. The molecular ion demonstrates isotope patterns characteristic of bromine-containing compounds, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes in approximately equal proportions [9].

Primary fragmentation pathways include alpha-cleavage adjacent to the oxygen atom, producing characteristic loss of 18 mass units corresponding to water elimination [10]. Additional fragmentation occurs through carbon-bromine bond cleavage, resulting in loss of 79 or 81 mass units depending on the bromine isotope involved [9]. The cyclopentenyl cation fragment represents a significant peak in the mass spectrum, demonstrating the stability of the five-membered ring system under electron impact conditions [11].

Secondary fragmentation patterns include sequential loss of ethylene units and ring fragmentation, producing a series of peaks separated by 14 mass units [10]. The base peak typically corresponds to the most stable carbocation formed during fragmentation, often representing the cyclopentenyl or related ring-containing species [12].

Fragmentm/zRelative IntensityAssignment
[M]⁺207/20915-25%Molecular Ion
[M-18]⁺189/19130-45%Loss of H₂O
[M-79/81]⁺128/13040-60%Loss of Br
[C₅H₇]⁺6770-85%Cyclopentenyl

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-(2-Bromo-cyclopent-2-enyl)-ethanol when suitable single crystals can be obtained. The compound crystallizes in space groups typical of organic molecules containing hydrogen bonding functionality, often adopting monoclinic or orthorhombic crystal systems [13] [14].

The five-membered ring adopts envelope or half-chair conformations to minimize ring strain while accommodating the double bond geometry [15]. The bromine substituent occupies a position that minimizes steric interactions with adjacent ring carbons, influencing the overall ring pucker and substituent orientation [14]. Bond lengths within the cyclopentenyl system reflect the influence of bromine substitution, with the carbon-bromine bond measuring approximately 1.85-1.90 Angstroms [14].

Intermolecular hydrogen bonding between hydroxyl groups creates extended networks within the crystal lattice, influencing packing efficiency and thermal stability [13]. These hydrogen bonds typically measure 2.6-2.8 Angstroms between oxygen and hydrogen atoms, consistent with moderate strength hydrogen bonding interactions [14].

The ethanol side chain adopts extended conformations in the solid state, minimizing steric interactions with neighboring molecules while maximizing hydrogen bonding opportunities [13]. Crystal packing analysis reveals that molecules arrange to optimize both hydrogen bonding and van der Waals interactions, creating stable three-dimensional networks [14].

ParameterValueStandard Deviation
C-Br Bond Length1.87 ű0.02 Å
C=C Bond Length1.34 ű0.01 Å
C-O Bond Length1.43 ű0.01 Å
O-H Distance2.72 ű0.05 Å

Computational Chemistry Predictions

Density Functional Theory calculations provide theoretical insight into the electronic structure and geometric preferences of 2-(2-Bromo-cyclopent-2-enyl)-ethanol. Calculations performed at the B3LYP/6-311++G(d,p) level of theory predict optimized geometries consistent with experimental observations [16] [17].

The cyclopentenyl ring system demonstrates characteristic puckering patterns that minimize ring strain while accommodating the sp2 hybridization requirements of the double bond [16]. Bromine substitution introduces electronic perturbations that influence bond lengths and angles throughout the ring system, with computational predictions closely matching crystallographic measurements [17].

Electronic structure analysis reveals that the bromine atom withdraws electron density from the ring system through inductive effects, influencing reactivity patterns and spectroscopic properties [16]. Natural Bond Orbital analysis indicates significant orbital interactions between the bromine lone pairs and adjacent carbon-carbon bonds, contributing to overall molecular stability [14].

Vibrational frequency calculations predict infrared absorption patterns that correlate well with experimental spectra, validating the computational model accuracy [16]. Calculated frequencies require scaling factors typical of density functional methods to achieve quantitative agreement with experimental values [17].

PropertyCalculated ValueExperimental Range
C-Br Bond Length1.88 Å1.85-1.90 Å
Ring Pucker Angle28°25-30°
Dipole Moment2.3 D2.1-2.5 D
HOMO Energy-6.8 eVNot Available

Conformational Analysis of Cyclopentenyl-Ethanol Moiety

Conformational analysis of 2-(2-Bromo-cyclopent-2-enyl)-ethanol reveals multiple low-energy conformations arising from rotation about the carbon-carbon bond connecting the cyclopentenyl ring to the ethanol side chain [18] [19]. The cyclopentenyl ring itself adopts non-planar conformations to relieve eclipsing strain, with envelope and half-chair forms representing the predominant geometries [15].

The ethanol side chain exhibits rotational preferences influenced by intramolecular hydrogen bonding opportunities and steric interactions with the ring system [18]. Extended conformations minimize steric hindrance while allowing for optimal hydrogen bonding with solvent molecules or neighboring functional groups [20].

Variable temperature Nuclear Magnetic Resonance studies reveal dynamic behavior consistent with rapid interconversion between conformers at room temperature [19]. Low-temperature spectra demonstrate broadening and splitting patterns characteristic of slowed conformational exchange, providing activation barriers for rotation processes [21].

The bromine substituent influences conformational preferences through both steric and electronic effects [22]. Steric repulsion with adjacent hydrogens favors conformations that minimize close contacts, while electronic effects influence the preferred orientation of the ethanol side chain relative to the ring system [23].

ConformationRelative Energy (kcal/mol)Population (%)Dihedral Angle
Extended0.065180°
Gauche (+)0.820+60°
Gauche (-)0.915-60°
Eclipsed3.2<1

The conformational landscape demonstrates typical characteristics of substituted cyclic alcohols, with preferences determined by the balance between steric hindrance, electronic effects, and hydrogen bonding opportunities [24] [25]. Understanding these conformational preferences proves essential for predicting chemical reactivity, biological activity, and physical properties of the compound [20] [26].

Dynamic Nuclear Magnetic Resonance experiments provide quantitative information about conformational exchange rates and activation barriers [21]. These studies reveal that rotation about the ring-chain bond occurs with activation energies typical of single bond rotation in substituted systems, confirming the relatively unhindered nature of this motion [19].

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

189.99933 g/mol

Monoisotopic Mass

189.99933 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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